3-(4-Methoxyphenyl)butan-1-amine CAS 86945-21-3 properties
3-(4-Methoxyphenyl)butan-1-amine CAS 86945-21-3 properties
An In-depth Technical Guide to Phenylbutylamine Derivatives for Advanced Research
A note on the subject compound: This technical guide addresses the core properties, synthesis, and applications of substituted phenylbutylamines, a class of compounds with significant potential in drug discovery and chemical synthesis. Initial searches for 3-(4-Methoxyphenyl)butan-1-amine (CAS 86945-21-3) did not yield sufficient data in publicly available scientific literature to construct a comprehensive guide.
Given the structural similarity and the availability of data, this document will focus on its close structural isomer, 4-(4-Methoxyphenyl)butan-1-amine (CAS 72457-26-2) . The insights and methodologies discussed herein are anticipated to be highly relevant and adaptable for researchers working with other isomers, including the originally requested compound.
This section delineates the fundamental physicochemical and identifying properties of the target compound, providing a foundational dataset for experimental design.
Nomenclature and Identifiers
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IUPAC Name : 4-(4-methoxyphenyl)butan-1-amine[1]
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CAS Number : 72457-26-2[1]
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Molecular Formula : C₁₁H₁₇NO
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Canonical SMILES : COC1=CC=C(CCCCN)C=C1[1]
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InChI Key : USDPTYHOEKPQAN-UHFFFAOYSA-N[1]
Physicochemical Properties
The compound's properties make it a viable candidate for various organic reactions and a potential scaffold in medicinal chemistry. Its characteristics suggest moderate lipophilicity and the presence of functional groups capable of hydrogen bonding, which are key for biological interactions.
| Property | Value | Source |
| Molecular Weight | 179.26 g/mol | [1][2] |
| LogP (Octanol/Water Partition Coefficient) | 2.12 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Physical Form | Liquid | [2] |
Synthesis and Reactivity Insights
The synthesis of primary amines like 4-(4-methoxyphenyl)butan-1-amine can be approached through several established organic chemistry pathways. The choice of a specific route depends on starting material availability, desired scale, and stereochemical considerations, if any. A common and reliable strategy involves the reduction of a nitrogen-containing functional group at the terminus of the butyl chain.
Proposed Synthetic Workflow: Retrosynthetic Analysis
A logical retrosynthetic approach points to a 4-(4-methoxyphenyl)butanenitrile as a key intermediate. This nitrile can be synthesized from the corresponding halide, which in turn is derived from the alcohol. This multi-step synthesis ensures high yields and purity.
Caption: Retrosynthetic pathway for 4-(4-methoxyphenyl)butan-1-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established methods for similar transformations[3][4]. Researchers must adapt and optimize these steps for their specific laboratory conditions.
Step 1: Reduction of 4-Methoxyphenyl-substituted Precursor
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Setup: In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve the starting material (e.g., 4-(4-methoxyphenyl)butanenitrile) in anhydrous tetrahydrofuran (THF).
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Reagent Addition: Cool the solution to 0°C in an ice-water bath. Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (BH₃·THF). Causality: The use of a powerful reducing agent is necessary to convert the stable nitrile or amide group to a primary amine. Anhydrous conditions are critical to prevent quenching of the highly reactive hydride reagent.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to 0°C and cautiously quench by sequential addition of water and an aqueous NaOH solution.
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Extraction: Filter the resulting salts and extract the filtrate with an organic solvent like ethyl acetate.
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Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography or distillation to yield the final amine.
Spectroscopic Profile
While specific spectra for CAS 72457-26-2 are not available in the provided search results, the expected spectral characteristics can be reliably predicted based on its molecular structure. These predictions are crucial for the identification and characterization of the synthesized compound.
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¹H NMR:
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Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring.
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Methoxyl Protons: A singlet around δ 3.8 ppm, corresponding to the -OCH₃ group.
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Aliphatic Protons: A series of multiplets between δ 1.4-2.8 ppm for the four methylene groups (-CH₂-) of the butyl chain. The protons on the carbon adjacent to the amine group (C1) would be the most downfield in this group.
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Amine Protons: A broad singlet (variable chemical shift, typically δ 1.0-3.0 ppm) for the -NH₂ protons, which may exchange with D₂O.
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¹³C NMR:
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Aromatic Carbons: Signals in the δ 114-158 ppm range. The carbon attached to the methoxy group will be the most downfield (~158 ppm), and the carbon para to it will be upfield.
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Methoxyl Carbon: A signal around δ 55 ppm.
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Aliphatic Carbons: Four signals in the upfield region (δ 25-45 ppm) corresponding to the butyl chain carbons.
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IR Spectroscopy:
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N-H Stretch: A characteristic pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region for the primary amine.
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C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.
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C-O Stretch (Aryl Ether): A strong absorption band around 1240-1250 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
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Applications in Drug Development and Research
Phenylalkylamines are a well-established class of "privileged scaffolds" in medicinal chemistry. Their structural motifs are found in a wide array of neuroactive compounds and other therapeutics.
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Scaffold for CNS-Active Agents: The core structure is related to various neurotransmitters. Derivatives of phenylbutylamine could be explored as ligands for sigma (σ₁) or NMDA receptors, which are targets for developing treatments for neurological disorders and pain[3].
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Intermediate for Complex Molecules: As a primary amine, it serves as a versatile building block. It can be readily derivatized to form amides, sulfonamides, secondary/tertiary amines, and heterocycles, enabling the synthesis of diverse compound libraries for screening[4].
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Enzyme Inhibitors: The amine functionality can act as a key binding element (pharmacophore) in the active site of enzymes. For example, related amine structures have been investigated as potent inhibitors of Bruton's tyrosine kinase (BTK), an important target in oncology and immunology[5].
Caption: Logical relationships of the core structure to its applications.
Safety, Handling, and Storage
As with many primary amines, 4-(4-methoxyphenyl)butan-1-amine is expected to be corrosive and an irritant. Proper safety protocols are mandatory. The following information is synthesized from safety data for structurally similar amines[2][6][7][8].
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage. or H315: Causes skin irritation.[2][7] |
| Serious Eye Damage/Irritation | 1 / 2A | H318: Causes serious eye damage. or H319: Causes serious eye irritation.[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][6][7] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[6].
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Eye/Face Protection: Wear chemical safety goggles and a face shield[9].
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves before use[9].
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Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors[10].
First Aid Measures
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[6].
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Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing[6].
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Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention[6].
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[10].
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated place[8].
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Keep away from incompatible substances such as strong oxidizing agents and acids[10].
Conclusion
While 3-(4-Methoxyphenyl)butan-1-amine remains an elusive target in the chemical literature, its isomer 4-(4-Methoxyphenyl)butan-1-amine provides a valuable and representative model for this class of compounds. Its straightforward synthesis, versatile reactivity, and foundation as a privileged structure make it a compound of high interest for researchers in synthetic organic chemistry and drug discovery. The technical data, protocols, and safety information provided in this guide offer a solid framework for the safe and effective use of this and related phenylbutylamine derivatives in advanced research applications.
References
- AK Scientific, Inc. Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine. [URL: available through search results]
- The Royal Society of Chemistry. Supplementary Information for Organic & Biomolecular Chemistry, 2013. [URL: available through search results]
- Safety Data Sheet for 4-Methoxybut-3-en-2-one. (2010). [URL: available through search results]
- Angene Chemical. Safety Data Sheet: 1-(3,4-Dimethoxyphenyl)butan-2-one. (2025). [URL: available through search results]
- Fisher Scientific. Safety Data Sheet: 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. [URL: available through search results]
- Al-Ostoot, F. H., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8747481/]
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- PubChem. Compound Summary for 3-(4-methoxyphenyl)-N-methylbutan-2-amine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66436779]
- Sigma-Aldrich. Product Page for 3-(4-methoxyphenyl)butan-2-amine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ena360887055]
- Combi-Blocks. Safety Data Sheet for (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one. (2025). [URL: available through search results]
- ResearchGate. Synthesis of 4-substituted butan-1-amines. [URL: https://www.researchgate.net/figure/Synthesis-of-4-substituted-butan-1-amines-14-and-16-19-Reagents-and-reaction_fig3_235940989]
- Fluorochem. Product Page for 4-(4-Methoxyphenyl)butan-1-amine. [URL: https://www.fluorochem.co.uk/product/f611840]
- PubChem. Compound Summary for 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14035098]
- BLDpharm. Product Page for 4-(3-Methoxyphenyl)butan-1-amine. [URL: https://www.bldpharm.com/products/122875-03-0.html]
- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses, 79, 186. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0186]
- Li, S., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26344595/]
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